molecular formula C28H27NO6S B11156637 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Cat. No.: B11156637
M. Wt: 505.6 g/mol
InChI Key: OMSVSRWHSWFCDB-UHFFFAOYSA-N
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Description

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a benzyl group, and a sulfonyl-beta-alaninate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves multiple steps. One common approach is the condensation of 4,8-dimethyl-2-oxo-2H-chromen-7-yl with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

large-scale synthesis would typically involve optimization of reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen-2-one core can yield quinone derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl-beta-alaninate moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is unique due to the presence of the sulfonyl-beta-alaninate moiety. This structural feature may confer distinct chemical and biological properties, such as enhanced solubility and specific interactions with biological targets .

Properties

Molecular Formula

C28H27NO6S

Molecular Weight

505.6 g/mol

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C28H27NO6S/c1-18-9-11-22(12-10-18)36(32,33)29-16-15-26(30)34-25-14-13-23-19(2)24(17-21-7-5-4-6-8-21)28(31)35-27(23)20(25)3/h4-14,29H,15-17H2,1-3H3

InChI Key

OMSVSRWHSWFCDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C

Origin of Product

United States

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